2,2'-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine)
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Overview
Description
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) is a chemical compound that features a 1,3-dioxolane ring linked to two 6-bromopyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) typically involves the reaction of 6-bromopyridine with a 1,3-dioxolane derivative under specific conditions. One common method involves the use of a base to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include bases for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and binding studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and bromopyridine groups can interact with specific sites on these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,3-Dioxolane-2,2-diyl)diethanol
- 2,2’-Dimethyl-1,3-dioxolane-4,5-diyl
Uniqueness
What sets 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) apart is its combination of the dioxolane ring with bromopyridine groups, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these specific interactions are desired .
Properties
CAS No. |
42772-88-3 |
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Molecular Formula |
C13H10Br2N2O2 |
Molecular Weight |
386.04 g/mol |
IUPAC Name |
2-bromo-6-[2-(6-bromopyridin-2-yl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C13H10Br2N2O2/c14-11-5-1-3-9(16-11)13(18-7-8-19-13)10-4-2-6-12(15)17-10/h1-6H,7-8H2 |
InChI Key |
CUKOWFMCQVVLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br |
Origin of Product |
United States |
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